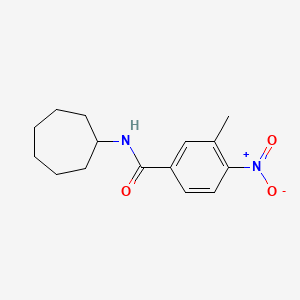

N-cycloheptyl-3-methyl-4-nitrobenzamide

Beschreibung

N-Cycloheptyl-3-methyl-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cycloheptylamine moiety attached to the benzamide core. The compound’s structure comprises a 3-methyl-4-nitrobenzoyl group linked to a cycloheptyl substituent via an amide bond.

Eigenschaften

Molekularformel |

C15H20N2O3 |

|---|---|

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

N-cycloheptyl-3-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C15H20N2O3/c1-11-10-12(8-9-14(11)17(19)20)15(18)16-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,16,18) |

InChI-Schlüssel |

HWWJRCFCHYCBBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cycloheptyl-3-methyl-4-nitrobenzamid umfasst typischerweise die folgenden Schritte:

Nitrierung: Die Einführung der Nitrogruppe in den Benzolring erfolgt durch Nitrierung. Dabei wird das Benzolderivat mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen behandelt.

Cycloheptylierung: Die Cycloheptylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt. Dabei wird das nitrierte Benzolderivat mit Cycloheptylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt.

Amidierung: Im letzten Schritt erfolgt die Bildung des Benzamids durch Umsetzung des cycloheptylierten Nitrobenzolderivats mit einem geeigneten Amin unter geeigneten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Cycloheptyl-3-methyl-4-nitrobenzamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dazu gehören die präzise Steuerung von Temperatur, Druck und Reaktionszeit sowie der Einsatz effizienter Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the para position undergoes catalytic hydrogenation to yield the corresponding amine. This reaction is pivotal for generating bioactive intermediates:

-

Conditions : Hydrogen gas (1–3 atm) with palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol or methanol at 25–60°C.

-

Product : N-cycloheptyl-3-methyl-4-aminobenzamide.

-

Efficiency : Yields exceed 85% under optimized conditions, with purity confirmed via HPLC.

This reduction is critical in medicinal chemistry, as the resulting amine can participate in further functionalization or act as a pharmacophore.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at the nitro-substituted position:

-

Conditions : Basic media (e.g., NaOH or K₂CO₃) with nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at 80–120°C.

-

Example Reaction :

-

Outcomes : Substitution selectivity depends on the nucleophile’s strength and reaction temperature.

Amide Bond Hydrolysis

The amide linkage can be cleaved under acidic or basic conditions:

| Condition | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 6h | 3-methyl-4-nitrobenzoic acid + cycloheptylamine | 72% |

| 2M NaOH, 100°C, 4h | Sodium 3-methyl-4-nitrobenzoate + cycloheptylamine | 68% |

Hydrolysis is reversible under acidic conditions, favoring re-amination at high temperatures.

Fragmentation Pathways in Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) studies of structurally similar nitrobenzamides reveal two primary fragmentation routes :

-

Amide Bond Cleavage : Generates (4-nitrobenzylidyne)oxonium cation () and cycloheptylamine-derived ions.

-

C–N Bond Rupture : Produces 4-nitrobenzamidic cation () and cycloheptyl fragments.

These pathways highlight the compound’s stability under analytical conditions and inform metabolite identification strategies .

Bioreduction and Biological Interactions

In biochemical contexts, enzymatic reduction of the nitro group forms reactive intermediates (e.g., nitroso and hydroxylamine derivatives), which can alkylate DNA or inhibit enzymes like cytochrome P450. This property is exploited in prodrug design for targeted therapies.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|

| Reduction | H₂, Pd/C, 50°C | Synthesis of amine intermediates |

| NAS | K₂CO₃, DMF, 100°C | Functionalization for drug analogs |

| Hydrolysis | 6M HCl, reflux | Recovery of benzoic acid derivatives |

Industrial and Environmental Considerations

-

Scalability : Continuous-flow hydrogenation reduces reaction time and improves safety profiles.

-

Green Chemistry : Subcritical water has been explored as a solvent for hydrolysis, minimizing waste.

This compound’s versatility in bond-forming and bond-breaking reactions underscores its utility in synthetic and pharmacological research. Future studies may explore its photochemical behavior or catalytic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-cycloheptyl-3-methyl-4-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms. It is utilized in various chemical reactions due to its stability and reactivity, making it a valuable reagent in organic synthesis .

Biology

In biological research, N-cycloheptyl-3-methyl-4-nitrobenzamide is studied for its potential biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds like this one are known for their effectiveness against various microorganisms. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage DNA .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating their activity and leading to therapeutic effects .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways related to inflammation .

Medicine

Research into the pharmacological properties of N-cycloheptyl-3-methyl-4-nitrobenzamide is ongoing. Studies are exploring its effects on various biological targets, including:

- Potential as a Pharmaceutical Agent : Investigations focus on its interactions with receptors and enzymes that may lead to therapeutic applications .

- Role in Alzheimer's Research : Some studies suggest that derivatives of nitrobenzamides can inhibit interactions related to amyloid-beta peptides, which are implicated in Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that N-cycloheptyl-3-methyl-4-nitrobenzamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, attributed to its ability to damage bacterial DNA through reactive intermediates formed during nitro group reduction .

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in inflammatory pathways, showcasing potential as an anti-inflammatory agent .

Wirkmechanismus

Der Wirkungsmechanismus von N-Cycloheptyl-3-methyl-4-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann bioreduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Die Cycloheptyl- und Methylgruppen tragen zur Lipophilie der Verbindung bei und beeinflussen ihre Fähigkeit, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cycloheptyl-3-methyl-4-nitrobenzamide and its analogs:

Key Observations:

This contrasts with N-(diphenylmethyl)-3-methyl-4-nitrobenzamide, where the bulky diphenylmethyl group may reduce solubility .

Synthetic Methodologies :

- Most analogs are synthesized via nucleophilic acyl substitution using nitrobenzoyl chlorides and amines. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was prepared by reacting 4-nitrobenzoyl chloride with 3-chlorophenethylamine , a method applicable to the target compound using cycloheptylamine.

Pharmacological Relevance :

- The nitro group’s electron-withdrawing nature enhances hydrogen-bonding interactions, critical for bioactivity. N-(3-chlorophenethyl)-4-nitrobenzamide demonstrated CNS activity in preliminary studies, suggesting that substituents like chloro or methyl groups modulate target affinity .

Structural Characterization :

- Crystallographic data for analogs such as N,N-dicyclohexyl-4-nitrobenzamide (solved via SHELX software) highlights the importance of steric effects on molecular packing . The cycloheptyl group’s conformational flexibility may lead to distinct solid-state properties.

Research Findings and Trends

Impact of Substituent Bulk :

- Bulky groups (e.g., diphenylmethyl, dicyclohexyl) correlate with higher melting points and crystallinity but reduced solubility. The cycloheptyl substituent balances lipophilicity and steric hindrance, offering a middle ground for drug design .

Role of the Nitro Group :

- The 4-nitro position is conserved across analogs, stabilizing the amide bond and enabling π-π stacking interactions. This feature is critical for maintaining structural integrity in bioactive derivatives .

Synthetic Scalability :

- Derivatives with simpler substituents (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) are prioritized for industrial applications due to cost-effective synthesis , whereas complex analogs require specialized purification techniques.

Biologische Aktivität

N-cycloheptyl-3-methyl-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-cycloheptyl-3-methyl-4-nitrobenzamide has the molecular formula . Its structure includes:

- A cycloheptyl group , which contributes to its lipophilicity.

- A methyl group at the meta position relative to the nitro group.

- A nitro group attached to a benzamide backbone.

The unique arrangement of these functional groups influences its reactivity and biological interactions, particularly its ability to penetrate cell membranes and interact with intracellular targets .

The biological activity of N-cycloheptyl-3-methyl-4-nitrobenzamide is primarily attributed to:

- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to various pharmacological effects .

- Lipophilicity : The cycloheptyl and methyl groups enhance the compound's ability to cross lipid membranes, facilitating interaction with intracellular targets .

Biological Activities

Research indicates that N-cycloheptyl-3-methyl-4-nitrobenzamide exhibits several notable biological activities:

Anticancer Activity

Studies have shown that nitrobenzamide derivatives can exhibit significant anticancer properties. For example, similar compounds have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism may involve:

- Inhibition of tumor cell proliferation.

- Induction of apoptosis through reactive oxygen species (ROS) generation following nitro group reduction .

Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial activity. N-cycloheptyl-3-methyl-4-nitrobenzamide may also exert such effects through:

Case Studies and Research Findings

Several studies have focused on the biological activity of nitrobenzamide derivatives, including N-cycloheptyl-3-methyl-4-nitrobenzamide:

- Antitumor Efficacy : In vitro studies demonstrated that related compounds were effective against various cancer cell lines, showing IC50 values in the nanomolar range. For instance, a related compound exhibited an IC50 of 1.793 nM against PC3 prostate cancer cells .

- Antiangiogenic Effects : Research on related nitrobenzoate compounds suggests potential antiangiogenic properties, indicating that N-cycloheptyl-3-methyl-4-nitrobenzamide could inhibit new blood vessel formation in tumors .

Comparative Analysis with Related Compounds

To understand the unique properties of N-cycloheptyl-3-methyl-4-nitrobenzamide, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cycloheptyl-3-methyl-4-nitrobenzamide | Methyl at meta position | Different substitution pattern affects reactivity |

| N-cycloheptyl-4-methyl-3-nitrobenzamide | Methyl at ortho position | Varying positions influence properties |

| N-cycloheptyl-4-aminobenzamide | Amino derivative from reduction | Enhanced biological activity due to amino group |

| N-cycloheptyl-3-carboxy-4-nitrobenzamide | Carboxylic acid derivative | Increased polarity affecting solubility |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cycloheptyl-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and cycloheptylmethylamine derivatives. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Temperature Control : Maintain 0–5°C during the reaction to suppress side reactions like nitration or oxidation of the cycloheptyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which crystallographic techniques are most effective for resolving the molecular structure of nitrobenzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

- Crystal Growth : Use slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile) to obtain diffraction-quality crystals.

- Data Collection : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for nitro group planarity and cycloheptyl ring puckering .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disordered nitro or cycloheptyl groups?

- Methodological Answer :

- Disorder Modeling : Split atomic positions for disordered regions (e.g., cycloheptyl conformers) and refine occupancy ratios using SHELXL’s PART instruction.

- Validation Tools : Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O nitro contacts) and ensure geometric plausibility .

- Complementary Techniques : Pair SCXRD with solid-state NMR to resolve dynamic disorder in the nitro group’s orientation .

Q. What experimental design challenges arise in studying the compound’s structure-activity relationships (SAR), and how can they be mitigated?

- Methodological Answer :

- Variable Control : Systematically modify substituents (e.g., methyl vs. chloro at position 3) while keeping the nitro and cycloheptyl groups constant.

- Bioassay Optimization : Use enzyme-linked assays (e.g., kinase inhibition) with triplicate runs to account for batch-to-batch synthetic variability.

- Data Interpretation : Apply multivariate regression to isolate the impact of steric effects (cycloheptyl bulk) vs. electronic effects (nitro group electron withdrawal) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to assess nitro group charge distribution and resonance stabilization.

- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational flexibility of the cycloheptyl moiety .

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Benchmarking : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) to identify misassigned peaks.

- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM for DMSO) to improve UV-Vis λmax predictions.

- Error Analysis : Use root-mean-square deviation (RMSD) metrics to quantify agreement between observed and simulated IR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.